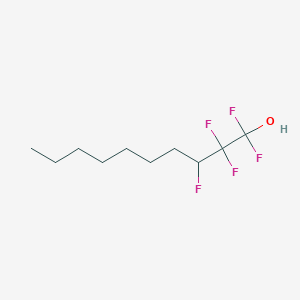
12-Iodododec-11-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Iodododec-11-enenitrile is an organic compound with the molecular formula C12H20IN It is a nitrile derivative that contains an iodine atom and a nitrile group attached to a dodec-11-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Dodec-11-enenitrile: One common method for preparing 12-Iodododec-11-enenitrile involves the halogenation of dodec-11-enenitrile. This reaction typically uses iodine and a suitable catalyst under controlled conditions to introduce the iodine atom at the desired position.
Nitrile Formation: Another approach involves the formation of the nitrile group through the reaction of a suitable precursor, such as a halogenated dodec-11-ene, with a cyanide source like sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and nitrile formation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 12-Iodododec-11-enenitrile can undergo substitution reactions where the iodine atom is replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: The double bond in this compound can participate in addition reactions with various electrophiles, such as hydrogen halides, to form the corresponding addition products.
Oxidation and Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride, while oxidation reactions can convert the nitrile group to carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).
Addition Reactions: Electrophiles (hydrogen halides), solvents (chloroform, dichloromethane).
Oxidation and Reduction Reactions: Reducing agents (lithium aluminum hydride), oxidizing agents (potassium permanganate), solvents (tetrahydrofuran, water).
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the iodine atom.
Addition Reactions: Saturated compounds with the addition of electrophiles across the double bond.
Oxidation and Reduction Reactions: Primary amines and carboxylic acids.
Scientific Research Applications
12-Iodododec-11-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving nitriles and halogenated compounds.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of bioactive molecules with potential medicinal properties.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 12-Iodododec-11-enenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s reactivity also allows it to act as a precursor for the synthesis of other bioactive molecules, which can target specific pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds:
Dodec-11-enenitrile: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
12-Bromododec-11-enenitrile: Contains a bromine atom instead of iodine, which affects its reactivity and the types of reactions it can undergo.
12-Chlorododec-11-enenitrile: Contains a chlorine atom, which also influences its chemical behavior compared to the iodine-containing compound.
Uniqueness of 12-Iodododec-11-enenitrile: The presence of the iodine atom in this compound imparts unique reactivity, particularly in substitution reactions where iodine is a better leaving group compared to bromine and chlorine. This makes this compound a valuable intermediate in organic synthesis, offering distinct advantages in the preparation of complex molecules.
Properties
| 116432-42-9 | |
Molecular Formula |
C12H20IN |
Molecular Weight |
305.20 g/mol |
IUPAC Name |
12-iodododec-11-enenitrile |
InChI |
InChI=1S/C12H20IN/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h9,11H,1-8,10H2 |
InChI Key |
DUSSSQULMHGKPA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC=CI)CCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14301776.png)


![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)

![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
